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An In-depth Technical Guide to the Discovery and Development of Brecanavir

Introduction
Brecanavir (formerly GW640385 or VX-385) was an investigational, orally active, high-affinity

HIV-1 protease inhibitor (PI) developed through a collaboration between GlaxoSmithKline and

Vertex Pharmaceuticals.[1][2] As a novel tyrosyl-based arylsulfonamide, it demonstrated

exceptional potency against both wild-type and multi-drug resistant strains of HIV-1 in

preclinical studies.[3][4] Despite promising early clinical results, its development was ultimately

halted due to significant challenges in creating a viable oral formulation.[5][6][7] This guide

provides a comprehensive overview of the discovery, mechanism of action, preclinical and

clinical development, and eventual discontinuation of brecanavir.

Discovery and Rationale
The development of brecanavir came at a time when the emergence of HIV strains resistant to

existing protease inhibitors was a major obstacle in the clinical management of HIV/AIDS.[8]

This created a pressing need for new PIs with improved potency and a higher barrier to

resistance. Researchers at GlaxoSmithKline focused on optimizing the arylsulfonamide scaffold

of PIs, which led to the discovery of brecanavir.[3] This work resulted in a compound with an

exceptionally high binding affinity for the wild-type HIV protease enzyme, with a Ki of 15 fM,

making it significantly more potent than its predecessors like amprenavir and even the

structurally similar darunavir.[3]
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Like other HIV protease inhibitors, brecanavir competitively inhibits the HIV-1 aspartyl

protease.[1][5] This viral enzyme is crucial for the post-translational modification of the Gag and

Gag-Pol polyproteins, which are precursor proteins that need to be cleaved into smaller,

functional proteins for the assembly of mature, infectious virions.[1][5][9] By blocking this

cleavage, brecanavir prevents the maturation of the virus, resulting in the production of

immature, non-infectious viral particles.[1]
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Figure 1: Mechanism of action of Brecanavir in the HIV replication cycle.
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Preclinical Development
In Vitro Antiviral Activity
Preclinical assessments revealed that brecanavir possessed potent anti-HIV-1 activity in

various cell culture assays.[3][4] It demonstrated 50% effective concentrations (EC50) in the

sub-nanomolar range (0.2 to 0.53 nM) and was equally effective against HIV strains that use

either the CXCR4 or CCR5 coreceptors.[3][4] Notably, in peripheral blood mononuclear cells

(PBMCs), brecanavir was significantly more potent than other PIs tested, including

amprenavir, nelfinavir, atazanavir, and the structurally related darunavir.[3]

Activity Against Resistant Strains
Brecanavir showed a significant advantage against viruses from PI-experienced patients. In

studies using recombinant viruses with mutations conferring resistance to other PIs,

brecanavir maintained a low nanomolar 50% inhibitory concentration (IC50).[10] It exhibited a

less than 5-fold increase in EC50 against 80% of patient isolates tested, demonstrating a

greater mean in vitro potency than amprenavir, indinavir, lopinavir, atazanavir, tipranavir, and

darunavir.[4]

Combination Studies and Serum Effect
When tested in combination with other antiretroviral agents, brecanavir showed synergistic

activity with the nucleoside reverse transcriptase inhibitor (NRTI) stavudine and the non-

nucleoside reverse transcriptase inhibitors (NNRTIs) nevirapine and delavirdine.[3][4] It

demonstrated additive effects when combined with a wide range of other NRTIs and PIs.[3][4]

The presence of 40% human serum was found to decrease its anti-HIV-1 activity by

approximately 5.2-fold; however, even under these conditions, it maintained potent single-digit

nanomolar EC50s.[3][4]
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Compound

Antiviral Activity (EC50 in

nM) vs. HIV-1 IIIB in MT-4

Cells

Antiviral Activity (EC50 in

nM) vs. HIV-1 Ba-L in

PBMCs

Brecanavir 0.2 - 0.53[3] ~0.03[11]

Amprenavir >54[3] ~3.9[3]

Atazanavir N/A ~0.3[3]

Darunavir >2[3] ~0.2[3]

Lopinavir N/A N/A

Nelfinavir N/A ~2.55[3]

Tipranavir >170[3] ~21.6[3]

Table 1: Comparative in vitro

antiviral activity of Brecanavir

and other protease inhibitors.
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Figure 2: Brecanavir's clinical development workflow.

Phase I Studies
The first-in-human, Phase I studies were designed to evaluate the safety, tolerability, and

pharmacokinetics (PK) of single and repeat doses of brecanavir in healthy adult subjects.[10]

[12][13]

Without Ritonavir: When administered alone, brecanavir was readily absorbed, but the

resulting plasma exposures were predicted to be insufficient to inhibit PI-resistant virus, likely

due to high first-pass metabolism.[10][13]

With Ritonavir: Co-administration with ritonavir, a potent inhibitor of the CYP3A4 enzyme,

dramatically increased brecanavir's bioavailability.[1] A single 300 mg dose of brecanavir
with 100 mg of ritonavir increased the plasma area under the curve (AUC) and maximum
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concentration (Cmax) 26-fold and 11-fold, respectively.[10][13] Repeat-dose studies

confirmed that twice-daily (q12h) regimens of brecanavir with ritonavir achieved steady-

state trough concentrations that surpassed the target required to inhibit highly resistant HIV

isolates.[12][14] The combination was generally well-tolerated, with the most common

adverse events being headache and gastrointestinal disturbances.[10][12]

Brecanavir Dose Ritonavir Dose Parameter Value

300 mg (Single Dose) None Cmax (ng/mL) 162

AUC (ng·h/mL) 338

300 mg (Single Dose) 100 mg Cmax (ng/mL) 1790

AUC (ng·h/mL) 8840

300 mg (q12h, Day

15)
100 mg Cmax (ng/mL) 3440

AUC (ng·h/mL) 22700

Cτ (ng/mL) 902

Table 2: Summary of

mean

pharmacokinetic

parameters of

Brecanavir from

Phase I studies.[10]

[14] Cmax: Maximum

Concentration, AUC:

Area Under the Curve,

Cτ: Trough

Concentration.

Phase II Studies
Brecanavir advanced to Phase IIb clinical trials to assess its efficacy in HIV-1 infected patients.
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Study HPR10006: This was an open-label, single-arm study in 31 HIV-1 infected patients

(both PI-sensitive and PI-resistant) who received brecanavir/ritonavir 300mg/100mg twice

daily with two NRTIs.[11][15][16] The results after 24 weeks were promising:

77% (24 out of 31) of patients achieved an HIV-1 RNA level below 50 copies/mL.[15][16]

Potent antiviral activity was observed in patients with both PI-sensitive and PI-resistant

virus at baseline.[11][15]

The regimen was well-tolerated with no serious adverse events reported.[15]

Study HPR20001 (STRIVE): This was a larger, dose-ranging study in heavily treatment-

experienced patients with significant PI resistance.[17] Analysis of the baseline genotypes

from this study confirmed that brecanavir had greater intrinsic antiviral activity and a lower

median fold-change (FC) in resistance compared to most other PIs.[17]

Study Patient Population Regimen
Primary Efficacy

Endpoint (Week 24)

HPR10006

31 HIV-1 infected

adults (PI-sensitive &

resistant)

Brecanavir/Ritonavir

300/100 mg BID + 2

NRTIs

77% with HIV-1 RNA

<50 copies/mL[15][16]

81% with HIV-1 RNA

<400 copies/mL[2]

Table 3: Summary of

efficacy data from the

Phase II HPR10006

study.

Discontinuation of Development
In December 2006, GlaxoSmithKline announced the discontinuation of the clinical development

program for brecanavir.[6][7][18] The decision was based on "insurmountable issues regarding

formulation."[5][6] While the initial liquid formulation used in early trials was effective, the

company was unable to develop a viable solid oral dosage form (like a tablet or capsule) that
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could consistently achieve the necessary therapeutic drug levels, particularly in the heavily

treatment-experienced patient population it was intended for.[6][11][18]

Chemical Synthesis and Analogs
Brecanavir, chemically known as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl N-[(2S,3R)-3-

hydroxy-1-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}-4-[N-(2-methylpropyl)2H-1,3-

benzodioxole-5-sulfonamido]butan-2-yl]carbamate, was synthesized by GlaxoSmithKline.[1][3]

Further research explored the creation of highly deuterated analogs of brecanavir.[19] The

goal of this research was to study the effect of deuterium incorporation on the drug's metabolic

stability, potentially improving its pharmacokinetic profile by taking advantage of the kinetic

isotope effect at sites of metabolic C-H bond breaking.[19]

Experimental Protocols
Detailed, step-by-step experimental protocols are proprietary and not fully available in public

literature. However, the general methodologies can be described based on published studies.

In Vitro Antiviral Susceptibility Assays: The antiviral activity of brecanavir was typically

assessed in cell-based assays. For example, MT-4 cells or human PBMCs were infected

with laboratory strains of HIV-1 (like IIIB or Ba-L) or recombinant viruses containing protease

genes from patient plasma.[3] The cells were then incubated with serial dilutions of the drug.

After a set period, the level of viral replication was measured, often by quantifying p24

antigen production or reverse transcriptase activity. The EC50 was then calculated as the

drug concentration required to inhibit viral replication by 50%.[3]

Drug Combination and Synergy Analysis: To assess the interaction between brecanavir and

other antiretrovirals, checkerboard assays were performed.[3][8] Cells were treated with

various concentrations of brecanavir and a second drug, both alone and in combination.

The resulting data on viral inhibition were analyzed using mathematical models, such as the

MacSynergy II program, to determine if the combination was synergistic, additive, or

antagonistic.[3]

Pharmacokinetic Analysis: In clinical trials, blood samples were collected from subjects at

multiple time points after drug administration.[10][14] Plasma concentrations of brecanavir
(and ritonavir) were quantified using a validated analytical method, typically high-
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performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14] These

concentration-time data were then used to calculate key pharmacokinetic parameters such

as Cmax, Tmax, AUC, and half-life using noncompartmental analysis.[10]

Conclusion
Brecanavir represented a significant achievement in structure-based drug design, emerging as

one of the most potent HIV-1 protease inhibitors ever discovered in preclinical studies. It

showed great promise with its sub-nanomolar activity against wild-type and highly resistant HIV

strains and positive early clinical results. However, the story of brecanavir is also a stark

reminder of the multifaceted challenges in drug development. Its ultimate failure was not due to

a lack of potency or safety concerns in its initial trials, but to the critical and often

underestimated hurdle of drug formulation. The inability to create a stable, consistently

bioavailable oral dosage form prevented this powerful molecule from reaching the patients who

could have benefited from it.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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